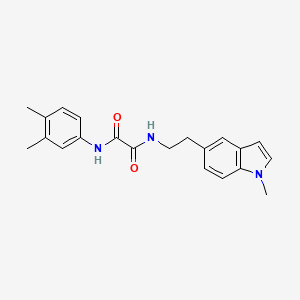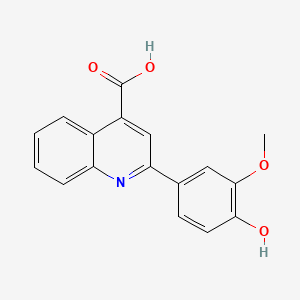![molecular formula C14H17NO5 B2743156 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid CAS No. 2188180-64-3](/img/structure/B2743156.png)
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the BOC group and the benzo[b][1,4]oxazine ring. The BOC group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to an oxygen atom which is in turn bonded to a tert-butyl group . The benzo[b][1,4]oxazine ring is a heterocyclic compound, which means it contains atoms of at least two different elements in the ring .Scientific Research Applications
Activation and Reactivity in Organic Synthesis
Carboxylic acids can be activated as their active esters using tert-butyl carbonates (BOC-OX), which are prepared in situ, facilitating the formation of benzotriazinonyl esters. These esters serve as intermediates in reactions with amines to afford amides or peptides in good yield, with tert-BuOH and CO2 as environmentally safe by-products (Basel & Hassner, 2002).
Synthesis of Functionalized Compounds
The reactivity of certain carboxylic acids and their decarboxylation products towards electrophilic agents has been explored, enabling the selective synthesis of new functionalized compounds. This includes the synthesis of C(7),C(8)-functionalized and N(1)-tert-butyloxycarbonyl-substituted derivatives, with their structures confirmed by various spectroscopic methods (Ivanov et al., 2019).
Applications in Polymer Science
Ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol have been synthesized, displaying high thermal stability and solubility in various solvents. These materials are promising for the development of high-performance polymers due to their excellent thermal properties and ease of processing (Hsiao et al., 2000).
Radical Reactions and Building Blocks
Tert-Butyl phenylazocarboxylates have been highlighted as versatile building blocks in synthetic organic chemistry, allowing for nucleophilic substitutions and radical reactions. These compounds can undergo modifications through radical reactions including oxygenation, halogenation, and aryl-aryl coupling, demonstrating their utility in synthesizing complex organic molecules (Jasch et al., 2012).
N-tert-Butoxycarbonylation of Amines
An efficient method for N-tert-butoxycarbonylation of amines using heteropoly acid H3PW12O40 as a catalyst has been developed. This method allows for the chemoselective transformation of chiral amino alcohols and esters into their N-Boc derivatives in excellent yields, showcasing the utility of this approach in peptide synthesis and the modification of bioactive molecules (Heydari et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a1,4-oxazine ring, a fundamental heterocyclic structure found in many bioactive molecules . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
The compound contains atert-butoxycarbonyl (Boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The presence of the 1,4-oxazine ring and the boc group suggests that it could be involved in a variety of biochemical reactions, particularly those involving amines .
Pharmacokinetics
The presence of the boc group could potentially influence its bioavailability, as boc groups are often used to improve the pharmacokinetic properties of drug molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the removal of the Boc group is typically achieved under acidic conditions , suggesting that the compound’s activity could be influenced by the pH of its environment.
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-8-9(12(16)17)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUUHJXWGFMPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)




![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
![(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2743081.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2743083.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)


![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
